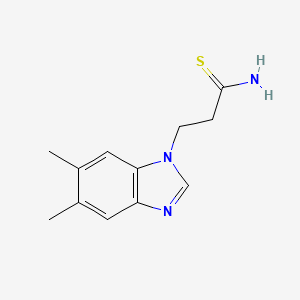

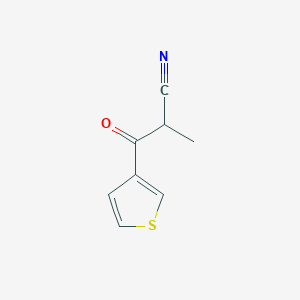

![molecular formula C23H23N5O5 B3012481 9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923192-83-0](/img/structure/B3012481.png)

9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one, is a derivative of tetrazoloquinazoline, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrazoloquinazolines has been synthesized and evaluated for various properties, including cytotoxicity against cancer cell lines and potential binding to biological targets such as tubulin.

Synthesis Analysis

The synthesis of tetrazoloquinazoline derivatives typically involves the reaction of quinazolinone precursors with various reagents. For instance, the synthesis of 5-styryltetrazolo[1,5-c]quinazolines substituted at the 9-position has been achieved using a 6-bromo-4-chloro-2-styrylquinazoline scaffold and characterized by NMR, IR, and mass spectral data . Similarly, 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones have been synthesized from 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine . The synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones has been studied through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone . These methods provide a foundation for the synthesis of the compound , although specific conditions for its synthesis are not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of tetrazoloquinazoline derivatives is characterized by the presence of a tetrazole ring fused to a quinazoline moiety. The structural characterization is typically performed using NMR, IR, and mass spectrometry. For example, the synthesized tetrazoloquinazolines in the studies were characterized by a combination of 1H-NMR, 13C-NMR, IR, and high-resolution mass spectral data . These techniques would be applicable for analyzing the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of tetrazoloquinazoline derivatives can involve various transformations, such as dehydrogenation to form aromatic systems or reactions with α,β-unsaturated carbonyl compounds . The specific reactivity of the compound would depend on the functional groups present on the phenyl rings and the tetrazoloquinazoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. While the provided papers do not detail the properties of the exact compound , they do provide insights into the properties of related compounds. For instance, the cytotoxicity of certain derivatives against cancer cell lines has been evaluated, and molecular docking studies have been conducted to predict binding to biological targets . These studies suggest that the compound of interest may also exhibit interesting biological properties.

Scientific Research Applications

Tubulin Polymerization Inhibitors and Anticancer Agents

A study by Driowya et al. (2016) explored a series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as tubulin polymerization inhibitors, with potential as vascular disrupting agents and anticancer activity. The compounds exhibited remarkable effects on cell shape changes, cell migration, and tube formation in endothelial cells, indicating their potential as cancer therapeutics by damaging the vasculature of tumors (Driowya et al., 2016).

Cytotoxicity and Molecular Docking Studies

Mphahlele et al. (2017) described the synthesis of 5-styryltetrazolo[1,5-c]quinazolines with significant cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The study highlighted the potential of these compounds in cancer treatment, with certain derivatives showing comparable cytotoxicity to established chemotherapy drugs (Mphahlele et al., 2017).

Antimicrobial, Antifungal, and Analgesic Activities

Gein et al. (2019) investigated the reaction of dimedone with aromatic aldehydes and 5-aminotetrazole, leading to the formation of compounds with potential antimicrobial, antifungal, and analgesic activities. This research opens avenues for developing new therapeutic agents based on this chemical scaffold (Gein et al., 2019).

Synthesis and Structural Characterization

Wu et al. (2022) focused on the synthesis and structural characterization of a similar compound, investigating its vibrational spectroscopic properties, DFT studies, and molecular docking. This research provides valuable insights into the molecular structure and potential biological interactions of such compounds (Wu et al., 2022).

Antimycobacterial Activity

Quiroga et al. (2014) synthesized a series of compounds with novel structures, some of which demonstrated antimycobacterial activity. This suggests the potential application of these compounds in developing new treatments for mycobacterial infections (Quiroga et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O5/c1-31-15-6-4-12(5-7-15)13-8-16-20(17(29)9-13)21(28-23(24-16)25-26-27-28)14-10-18(32-2)22(30)19(11-14)33-3/h4-7,10-11,13,21,30H,8-9H2,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJOAQUNZHKWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

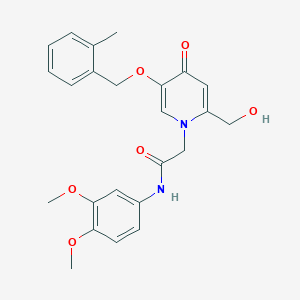

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)

![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)

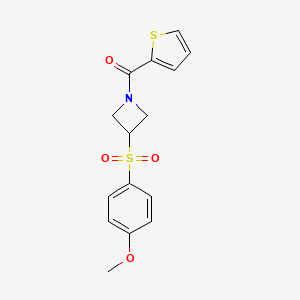

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

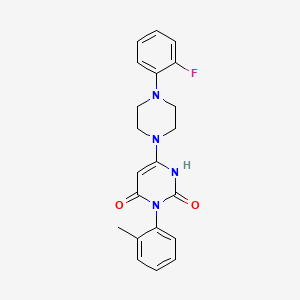

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)

![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)